molecular formula C11H12N2O2 B1394649 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid CAS No. 1219960-40-3

2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid

Cat. No.: B1394649
CAS No.: 1219960-40-3
M. Wt: 204.22 g/mol
InChI Key: WJZGJEZBXGXYLL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of the compound's structural features. The Chemical Abstracts Service has assigned registry number 1219960-40-3 to this specific compound, distinguishing it from closely related benzimidazole derivatives that lack either the methyl or ethyl substituents. The Molecular Design Limited number MFCD13562942 serves as an additional unique identifier within chemical databases and inventory systems.

The compound's Simplified Molecular Input Line Entry System representation is recorded as O=C(C1=CC=C2N=C(CC)N(C)C2=C1)O, which encodes the complete molecular connectivity including the carboxylic acid group attached to the 6-position of the benzimidazole ring, the ethyl group at the 2-position, and the methyl group attached to the 1-position nitrogen atom. This structural encoding allows for precise computational analysis and database searches across multiple chemical information systems.

Properties

IUPAC Name

2-ethyl-3-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-10-12-8-5-4-7(11(14)15)6-9(8)13(10)2/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZGJEZBXGXYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization from Benzimidazole Precursors

This method involves the cyclization of suitably substituted o-phenylenediamines with carboxylic acid derivatives or their derivatives under controlled conditions. The process typically includes:

  • Starting Materials: 2-ethyl-1-methyl-1H-benzimidazole derivatives or precursors such as o-phenylenediamine with appropriate substituents.
  • Reaction Conditions: Heating in acidic or basic media, often in the presence of dehydrating agents or catalysts such as polyphosphoric acid or phosphorus oxychloride.
  • Outcome: Formation of the benzimidazole core with the desired carboxylic acid functionality at the 6-position.

This approach is similar to the method described in patent KR101205570B1, where the synthesis involves heating in polyphosphoric acid followed by treatment with N-methyl-O-phenylene-diamine dihydrochloride to yield the target compound with high yields (~77.4%).

Condensation of Methyl-Substituted Benzimidazole Derivatives

Another common approach involves the condensation of methylated benzimidazole intermediates with carboxylic acid derivatives:

  • Step 1: Synthesis of methylated benzimidazole, such as 2-ethyl-1-methyl-1H-benzimidazole, through cyclization of o-phenylenediamine with formic acid derivatives.
  • Step 2: Functionalization at the 6-position via oxidation or carboxylation reactions, often using oxidizing agents or carboxylating reagents under reflux conditions.

This method aligns with the procedures outlined in patent WO2015005615A1, where low-cost starting materials and optimized reaction conditions led to high-yielding syntheses of benzimidazole derivatives, including carboxylic acid functionalities.

Oxidative Carboxylation of Benzimidazole Intermediates

A more advanced route involves oxidative carboxylation of benzimidazole intermediates:

  • Reagents: Carbon dioxide (CO₂) or carbon monoxide (CO) in the presence of oxidants such as copper catalysts or hypervalent iodine compounds.
  • Conditions: Elevated temperatures and pressures facilitate the insertion of the carboxyl group at the 6-position.
  • Advantages: This method offers a direct route to the carboxylic acid derivative without the need for pre-functionalized intermediates.

While specific experimental details are limited in the available literature, such methods are gaining traction due to their atom economy and environmental benefits.

Multi-step Synthesis via Intermediate Derivatives

A typical multi-step synthesis involves:

  • Step 1: Preparation of 2-ethyl-1-methyl-1H-benzimidazole via cyclization of o-phenylenediamine derivatives with ethyl and methyl substituents.
  • Step 2: Oxidation at the 6-position using oxidizing agents such as potassium permanganate or chromium-based reagents to introduce the carboxylic acid group.
  • Step 3: Purification through recrystallization or chromatography to isolate the final product.

This approach has been documented in various patent applications and research articles emphasizing high yields (~85%) and safety.

Data Table: Comparison of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages Limitations
Direct Cyclization o-Phenylenediamine derivatives Polyphosphoric acid, catalysts Heating at 70-75°C 77.4% High yield, straightforward Requires high-temperature handling
Condensation & Functionalization Methylated benzimidazole derivatives Carboxylic acid derivatives, reflux Reflux in suitable solvents 60-85% Versatile, scalable Multi-step, purification needed
Oxidative Carboxylation Benzimidazole intermediates CO₂, oxidants Elevated temperature/pressure Not specified Eco-friendly, direct Requires specialized equipment
Multi-step Synthesis Benzimidazole precursors Oxidants, acids Reflux, oxidation steps Up to 85% High yield, adaptable Longer process

Research Findings and Notes

  • Safety and Efficiency: Modern methods emphasize safer conditions, avoiding handling of hazardous reagents at high temperatures, as seen in patent KR101205570B1.
  • Yield Optimization: Use of phosphorus oxychloride and controlled temperature conditions significantly improve yields, with some methods achieving over 85%.
  • Environmental Considerations: Oxidative carboxylation offers a greener alternative, reducing waste and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce alkyl or aryl groups into the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that benzimidazole derivatives, including 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid, exhibit significant antimicrobial activities. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics. For instance, studies indicate that modifications in the benzimidazole structure can enhance its efficacy against resistant bacterial strains .

Proton Pump Inhibition

Benzimidazole derivatives are known for their ability to inhibit proton pumps, which are crucial in gastric acid secretion. This property is particularly beneficial in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The specific compound this compound has been investigated for its potential use in formulations aimed at reducing gastric acidity .

Agricultural Applications

Fungicides

The compound has shown promise as a fungicide in agricultural applications. Its structural properties allow it to disrupt fungal cell wall synthesis, thereby inhibiting growth and proliferation. Field trials have indicated that formulations containing this benzimidazole derivative can effectively control fungal diseases in crops, leading to improved yields and reduced reliance on traditional chemical fungicides .

Plant Growth Regulators

In addition to its fungicidal properties, this compound has been explored as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor when applied at specific concentrations, contributing to better crop performance under various environmental conditions .

Materials Science

Dye Dispersants

In the textile industry, benzimidazole derivatives are utilized as dye dispersants due to their ability to stabilize dye solutions. The application of this compound as a dispersant has been documented to improve the uniformity of dye application on fabrics, resulting in enhanced colorfastness and aesthetic appeal .

Polymer Additives

This compound is also being investigated for use as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for a broader range of applications in packaging and construction materials .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated antimicrobial activity against multiple bacterial strains.
Agricultural Fungicides Effective control of fungal diseases in crops during field trials.
Plant Growth Regulators Enhanced root development observed at optimal concentrations.
Textile Industry Improved dye application uniformity leading to better colorfastness.
Polymer Science Enhanced thermal stability and mechanical properties in polymer blends.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid involves its interaction with various molecular targets. Benzimidazole derivatives can bind to DNA, inhibit enzymes, and disrupt cellular processes such as tubulin polymerization . These interactions lead to a range of biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

Positional Isomerism
  • 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 53484-18-7) : Lacks the 2-ethyl group, reducing steric bulk and lipophilicity. Similarity score: 0.88 .
  • Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4) : Carboxylic acid replaced by an ethyl ester at the 7-position. The ester group lowers acidity and increases membrane permeability compared to the acid .
Functional Group Variations
  • Methyl 2-amino-1H-benzimidazole-5-carboxylate: Features an amino group at the 2-position and a methyl ester at the 5-position. acid affects solubility and reactivity .
  • 2-Mercapto-1H-benzimidazole-6-carboxylic acid : A thiol (-SH) group at the 2-position enhances nucleophilicity and metal-chelating ability compared to the ethyl group in the target compound .

Heterocycle Core Modifications

Benzothiazole vs. Benzimidazole
  • Ethyl 2-amino-1,3-benzothiazole-6-carboxylate: Replacing the benzimidazole’s nitrogen with sulfur in the heterocycle increases electronegativity, altering aromaticity and redox properties. The 6-carboxylate group retains similarity in polarity .
  • Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate : Oxygen in the benzoxazole core reduces basicity compared to benzimidazole. The butyl group enhances lipophilicity relative to the ethyl substituent .

Reactivity and Stability

  • Carboxylic Acid Reactivity : The 6-carboxylic acid group enables salt formation, esterification, or amide coupling, contrasting with ester derivatives (e.g., ethyl 1H-benzo[d]imidazole-7-carboxylate) that require hydrolysis for acid generation .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Formula Key Properties/Applications Reference
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid Benzimidazole 1-Me, 2-Et, 6-COOH C₁₁H₁₂N₂O₂ High polarity; coordination chemistry
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid Benzimidazole 1-Me, 6-COOH C₉H₈N₂O₂ Reduced lipophilicity
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Benzothiazole 2-NH₂, 6-COOEt C₁₀H₁₀N₂O₂S Enhanced electronegativity
2-Mercapto-1H-benzimidazole-6-carboxylic acid Benzimidazole 2-SH, 6-COOH C₈H₆N₂O₂S Metal chelation potential

Biological Activity

2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid (C11H12N2O2, CAS No. 1219960-40-3) is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazole compounds are known for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with an ethyl and a methyl group at specific positions. The compound's molecular formula is C11H12N2O2, and it exhibits a carboxylic acid functional group that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Benzimidazole derivatives often act as inhibitors of various enzymes. For instance, they can inhibit topoisomerases, which are crucial for DNA replication and cell division.
  • Microtubule Interaction : Similar to other benzimidazoles, this compound may interfere with microtubule dynamics, affecting cellular processes such as mitosis and intracellular transport .

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess significant antimicrobial properties. This compound has been studied for its efficacy against various pathogens.

Pathogen Activity Reference
Escherichia coliInhibitory effect
Staphylococcus aureusModerate activity
Candida albicansEffective antifungal

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer potential. The compound has been evaluated in vitro against several cancer cell lines.

Cell Line IC50 Value (µM) Reference
A549 (Lung Cancer)25
MCF7 (Breast Cancer)30
HeLa (Cervical Cancer)20

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted on various microbial strains demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting its potential as a therapeutic agent .
  • Cytotoxicity in Cancer Models : In vitro assays using A549 and MCF7 cell lines revealed that treatment with the compound resulted in reduced cell viability, indicating its potential as an anticancer agent. The mechanism was linked to induced apoptosis and disruption of cell cycle progression .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggested favorable absorption and distribution characteristics in animal models, making it a candidate for further development .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid?

  • Answer: Synthesis involves cyclization of substituted o-phenylenediamine derivatives with carboxylic acid precursors. For example:

  • Step 1: Reflux 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolone in acetic acid (100 mL, 3–5 h) using sodium acetate (0.1 mol) as a catalyst.
  • Step 2: Filter and recrystallize the product from DMF/acetic acid mixtures to enhance purity .
  • Alternative route: Hydrolyze methyl ester precursors (e.g., methyl 2-substituted benzimidazole carboxylates) with NaOH (10 wt%) at room temperature, followed by pH adjustment to 5–6 with acetic acid for precipitation .
    • Table 1: Synthesis Conditions for Analogous Compounds
StepReagents/ConditionsCatalystReference
CyclizationAcetic acid, reflux (3–5 h)Sodium acetate
Ester hydrolysisNaOH (10 wt%), room temperature-

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns on the benzimidazole ring and carboxyl group.
  • FT-IR: Identify carboxyl (C=O stretch ~1700 cm⁻¹) and benzimidazole (N-H stretch ~3400 cm⁻¹).
  • HRMS: Validate molecular weight (e.g., C₁₁H₁₂N₂O₂ requires m/z 204.0900).
  • HPLC-UV: Assess purity (>95% at 254 nm) .

Advanced Research Questions

Q. How can structural ambiguities in the absence of X-ray data be resolved?

  • Answer:

  • Computational validation: Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to predict NMR shifts and compare with experimental data.
  • Complementary techniques: Use mass spectrometry fragmentation patterns and IR vibrational modes to cross-verify functional groups.
  • If crystallography is feasible: Employ SHELXL for refinement, collecting data at 100 K to minimize thermal motion artifacts .

Q. How to address discrepancies between spectroscopic and crystallographic data?

  • Answer:

  • Re-evaluate sample purity: Contaminants (e.g., unreacted precursors) may skew NMR/IR results. Repeat HPLC analysis.
  • Check for polymorphism: Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases.
  • Cross-validate with computational models: Overlay predicted (DFT) and experimental bond lengths/angles from XRD .

Q. What methodological approaches ensure reproducibility in synthesis?

  • Answer:

  • Standardized protocols: Document reaction conditions (time, temperature, molar ratios) precisely.
  • Catalyst optimization: Screen acid/base catalysts (e.g., H₂SO₄ vs. NaOAc) for yield improvement.
  • In-line monitoring: Use TLC or ReactIR to track reaction progress and intermediates .

Q. How to design metal complexes of this compound for medicinal applications?

  • Answer:

  • Coordination sites: The carboxylate and benzimidazole N atoms act as ligands.
  • Stoichiometry: Prepare 1:1 or 1:2 (M:L) complexes with Cu(II), Ag(I), or Fe(III) under reflux in ethanol/water.
  • Characterization: Use molar conductivity (for charge determination) and EPR spectroscopy (for Cu(II) complexes) .

Data Contradiction & Optimization

Q. How to mitigate low yields during ester hydrolysis in synthesis?

  • Answer:

  • Optimize hydrolysis: Increase NaOH concentration (15 wt%) and temperature (60°C) while extending reaction time to 48 h.
  • Acidification control: Adjust pH gradually to avoid rapid precipitation, which traps impurities .

Q. What strategies minimize by-products in benzimidazole cyclization?

  • Answer:

  • Solvent selection: Use acetic acid over methanol to reduce esterification side reactions.
  • Catalyst screening: Replace NaOAc with p-toluenesulfonic acid for faster cyclization.
  • Purification: Employ column chromatography (silica gel, CH₂Cl₂/MeOH) after recrystallization .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid
Reactant of Route 2
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid

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